2,4-dioxo-3-pentyl-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.: 892287-89-7
Cat. No.: VC6624274
Molecular Formula: C19H21N3O3S
Molecular Weight: 371.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892287-89-7 |
|---|---|
| Molecular Formula | C19H21N3O3S |
| Molecular Weight | 371.46 |
| IUPAC Name | 2,4-dioxo-3-pentyl-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C19H21N3O3S/c1-2-3-4-9-22-18(24)15-8-7-13(11-16(15)21-19(22)25)17(23)20-12-14-6-5-10-26-14/h5-8,10-11H,2-4,9,12H2,1H3,(H,20,23)(H,21,25) |
| Standard InChI Key | YKMNBCBNYUMPAP-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₉H₂₁N₃O₃S, with a molecular weight of 371.46 g/mol . Its IUPAC name, 2,4-dioxo-3-pentyl-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide, reflects three critical structural elements:
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A 1,2,3,4-tetrahydroquinazoline core with dual ketone groups at positions 2 and 4.
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A pentyl chain substituted at position 3.
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A thiophene-2-ylmethyl carboxamide group at position 7.
The thiophene moiety introduces aromaticity and potential for π-π interactions, while the pentyl chain may enhance lipid solubility, influencing pharmacokinetic properties .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 892287-89-7 | |
| Molecular Formula | C₁₉H₂₁N₃O₃S | |
| Molecular Weight | 371.46 g/mol | |
| Topological Polar Surface Area | 101 Ų |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of this compound involves multi-step reactions to construct the quinazoline core and introduce substituents. A generalized approach includes:
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Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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N-Alkylation: Introduction of the pentyl group at position 3 using alkyl halides or Mitsunobu reactions.
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Carboxamide Functionalization: Coupling the 7-carboxylic acid intermediate with (thiophen-2-yl)methylamine via carbodiimide-mediated amidation .
A patent detailing analogous quinoxaline derivatives (WO1997008155A1) highlights the use of nitro groups and trifluoromethoxy phenyl moieties, suggesting that similar strategies could optimize yield and purity for this compound .
Reaction Conditions and Challenges
Key challenges include:
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Regioselectivity: Ensuring precise substitution at positions 3 and 7.
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Stability of Thiophene Moiety: Minimizing side reactions during amidation.
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Purification: Achieving high purity via column chromatography or recrystallization .
A synthesis described for a related xanthine derivative achieved an 88.7% yield using potassium carbonate as a base and trimethylbenzylammonium chloride as a phase-transfer catalyst . Similar conditions could be adapted for this compound.
Structural and Spectroscopic Analysis
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=O stretches (~1680 cm⁻¹ for quinazoline diones), and thiophene C-S vibrations (~700 cm⁻¹).
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NMR Spectroscopy:
X-ray Crystallography
While no crystallographic data are available for this specific compound, related quinazoline derivatives exhibit planar quinazoline cores with substituents adopting equatorial conformations to minimize steric strain.
Biological Activities and Mechanistic Insights
Predicted Pharmacological Profiles
Quinazoline derivatives are known for diverse biological activities, including:
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Anticancer Effects: Inhibition of tyrosine kinases (e.g., EGFR) and topoisomerases.
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis.
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Anti-inflammatory Action: Modulation of COX-2 and NF-κB pathways.
The thiophene group may enhance binding to hydrophobic enzyme pockets, while the pentyl chain could improve membrane permeability .
Computational Studies
Molecular docking simulations of analogous compounds reveal strong binding affinities (−9.2 kcal/mol) to protein targets like PARP-1, suggesting potential for DNA repair inhibition.
Applications and Future Directions
Medicinal Chemistry
This compound’s structural features align with lead candidates for:
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Oncology: Targeting kinase-driven cancers.
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Infectious Diseases: Broad-spectrum antimicrobial agents.
Industrial Scaling Considerations
Optimizing solvent systems (e.g., isopropyl acetate) and catalysts (e.g., trimethylbenzylammonium chloride) could enhance synthetic efficiency, as demonstrated in related syntheses .
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